Parsaclisib

Overview

Description

Parsaclisib is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) that is currently under development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) .

Molecular Structure Analysis

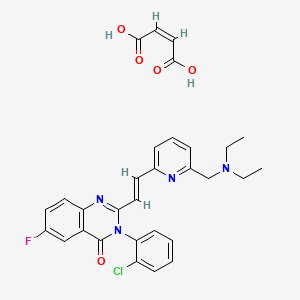

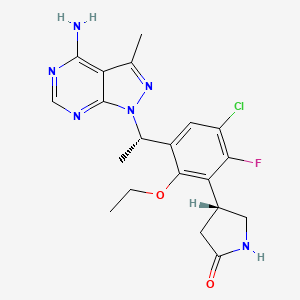

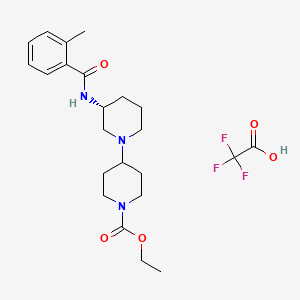

Parsaclisib belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Parsaclisib is a potent and selective next-generation PI3Kδ inhibitor that differs in structure from first-generation PI3Kδ inhibitors .

Scientific Research Applications

Parsaclisib in Non-Hodgkin Lymphoma (NHL)

Parsaclisib has been studied for its efficacy and safety in treating NHL. It has shown promising results as a monotherapy and in combination with other treatments like R-ICE, demonstrating encouraging long-term tolerability and objective response rates .

Parsaclisib for Myelofibrosis

A Phase 2 study focused on the addition of parsaclisib for patients with myelofibrosis who had suboptimal responses to other treatments. The study measured spleen volume reductions to assess the magnitude of response .

Parsaclisib in Relapsed and Refractory Marginal Zone Lymphoma (R/R MZL)

In cases of R/R MZL, parsaclisib, as a PI3Kδ inhibitor, has shown durable responses and an overall manageable safety profile. Further investigation is suggested to identify patients who may benefit most from PI3K pathway inhibition .

Add-on Parsaclisib to Ruxolitinib Therapy

Parsaclisib has been evaluated as an add-on to ruxolitinib therapy for patients with myelofibrosis who experienced a suboptimal response to ruxolitinib alone. The completed study reported efficacy and safety results, indicating its potential as a combination therapy .

Mechanism of Action

Target of Action

Parsaclisib, also known as INCB050465, is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) . PI3Kδ is a critical node in signaling networks that regulate B-cell growth and survival . Its aberrant activation is a key event in the malignant transformation of B cells .

Mode of Action

Parsaclisib directly blocks PI3Kδ signaling-mediated cell proliferation in B-cell lines both in vitro and in vivo . It also indirectly controls tumor growth by lessening immunosuppression through regulatory T-cell inhibition in a syngeneic lymphoma model .

Biochemical Pathways

Parsaclisib attenuates the downstream signaling of the PI3K/AKT pathway . This pathway plays a crucial role in cell survival, growth, and proliferation. By inhibiting PI3Kδ, parsaclisib disrupts this pathway, leading to decreased proliferation and induced cell death in PI3Kδ-overexpressing tumor cells .

Pharmacokinetics

Parsaclisib has demonstrated drug-like absorption, distribution, metabolism, and excretion (ADME) properties . It has shown an excellent in vivo profile as demonstrated through pharmacokinetic studies in rats, dogs, and monkeys .

Result of Action

Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell non-Hodgkin lymphoma (NHL) with the potential for improved long-term patient outcomes . In NHL, objective response rates to monotherapy were 71% in follicular lymphoma, 78% in marginal zone lymphoma, 67% in mantle cell lymphoma, and 30% in diffuse large B-cell lymphoma .

Action Environment

The efficacy and safety of parsaclisib can be influenced by various environmental factors. For instance, the presence of other medications can impact the action of parsaclisib. In preclinical studies, the combination of parsaclisib and ruxolitinib abrogated abnormal cell proliferation and reduced circulating tumor cells and spleen weight compared with single agents . .

Safety and Hazards

Future Directions

Incyte, the company developing Parsaclisib, has withdrawn the New Drug Application (NDA) for Parsaclisib for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). The decision impacts only the FL, MZL, and MCL indications in the U.S., and does not affect other ongoing clinical trials in the U.S. or other countries . Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes .

properties

IUPAC Name |

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426698-88-5 | |

| Record name | Parsaclisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parsaclisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARSACLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)